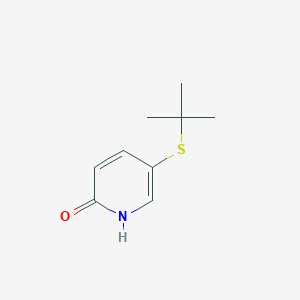

5-(tert-Butylthio)pyridin-2-ol

説明

5-(tert-Butylthio)pyridin-2-ol is a pyridine derivative characterized by a hydroxyl group at position 2 and a tert-butylthio substituent at position 5. Its molecular formula is C₉H₁₃NOS (molecular weight: 183.27 g/mol).

特性

分子式 |

C9H13NOS |

|---|---|

分子量 |

183.27 g/mol |

IUPAC名 |

5-tert-butylsulfanyl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H13NOS/c1-9(2,3)12-7-4-5-8(11)10-6-7/h4-6H,1-3H3,(H,10,11) |

InChIキー |

UZGDFPCVPWRIJW-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)SC1=CNC(=O)C=C1 |

製品の起源 |

United States |

準備方法

化学反応解析

5-(tert-ブチルチオ)ピリジン-2-オールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いて、スルホキシドまたはスルホンを形成するために酸化することができます。

還元: 還元反応では、水素化リチウムアルミニウムなどの還元剤を用いて、tert-ブチルチオ基をチオール基に変換することができます。

置換: 2位のヒドロキシル基は、塩基性条件下で、ハロゲン化アルキルやアシルクロリドなどの試薬を用いて他の官能基に置換することができます.

化学反応の分析

5-(tert-Butylthio)pyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the tert-butylthio group to a thiol group using reducing agents such as lithium aluminum hydride.

科学的研究の応用

Chemistry

In synthetic chemistry, 5-(tert-Butylthio)pyridin-2-ol is utilized as a precursor for various chemical reactions. Its derivatives are involved in the synthesis of complex organic compounds, which can be used in pharmaceuticals and agrochemicals. The compound's ability to act as a nucleophile allows it to participate in various substitution reactions, enhancing its utility in organic synthesis.

Biology

Research has indicated that derivatives of this compound exhibit significant biological activities, including antimicrobial and antifungal properties. Studies have shown that certain derivatives can inhibit enzymes such as cytochrome P450, which is crucial for drug metabolism. This inhibition suggests potential applications in drug design and development.

Medicine

The compound is being investigated for its pharmacological properties, particularly as a pharmacophore in drug design. Its derivatives have shown promise in targeting specific biological pathways, potentially leading to the development of new therapeutic agents for various diseases . Ongoing research is focused on understanding the mechanisms by which these compounds exert their biological effects.

Industry

In industrial applications, this compound serves as an intermediate in the synthesis of agrochemicals and new materials. Its stability and reactivity make it suitable for developing formulations that require specific chemical properties . The compound's role as a building block also extends to the production of specialty chemicals used in various industrial processes.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound derivatives demonstrated significant activity against multiple strains of bacteria. The results indicated that certain modifications to the pyridine ring enhanced the compound's efficacy against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotics .

Case Study 2: Drug Metabolism

Research investigating the interaction of this compound with cytochrome P450 enzymes revealed insights into its metabolic pathways. The findings suggested that this compound could serve as a model for designing drugs with improved metabolic stability and reduced toxicity .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to synthesize complex molecules |

| Biology | Antimicrobial agent | Inhibits bacterial growth effectively |

| Medicine | Drug design | Potential pharmacophore targeting specific pathways |

| Industry | Agrochemical intermediate | Used in formulations requiring specific properties |

作用機序

類似化合物の比較

5-(tert-ブチルチオ)ピリジン-2-オールは、以下のような類似化合物と比較することができます。

5-tert-ブチルピリジン-2-オール: チオ基がないため、反応性と用途が異なります.

2-ヒドロキシピリジン: tert-ブチルチオ置換のない親化合物であり、化学的性質と用途が異なります。

tert-ブチルチオール: 5-(tert-ブチルチオ)ピリジン-2-オールの合成における前駆体となる、より単純な分子です.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 5-(tert-Butylthio)pyridin-2-ol with key analogs from the evidence:

Substituent Effects on Reactivity and Acidity

- In 2-tert-Butylpyrimidin-5-ol, the pyrimidine ring’s nitrogen atoms alter electron distribution, making the hydroxyl group more acidic than pyridine-based analogs .

- This contrasts with smaller substituents (e.g., -CH₃ or -OCH₃) in other pyridinols.

Physicochemical Properties

- Solubility: The sulfur atom in this compound may enhance solubility in nonpolar solvents compared to hydroxyl- or nitro-substituted pyridines. 3-Nitro-5-(trifluoromethyl)pyridin-2-ol exhibits low solubility in water due to its hydrophobic -CF₃ group and high melting point (~190°C), suggesting strong intermolecular forces .

Thermal Stability :

- Bulky tert-butyl groups generally improve thermal stability. However, the thioether linkage in the target compound may introduce thermal lability compared to ether or methylene analogs.

生物活性

5-(tert-Butylthio)pyridin-2-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives and contains a tert-butylthio group at the 5-position of the pyridine ring. This structural feature is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological targets. For instance, compounds with thioether functionalities are known to interact with metal-dependent enzymes, which could be relevant for this compound's activity against metalloproteinases or proteasomes.

Biological Activity Overview

-

Inhibition of Enzymatic Activity :

- ADAM17 Inhibition : A related compound, SN-4, demonstrated significant inhibition of ADAM17, a zinc-dependent metalloproteinase involved in the cleavage of pro-inflammatory cytokines like TNF-α. The IC50 value for SN-4 was reported at 3.22 µM, suggesting that similar thio-containing compounds may exhibit comparable activity against ADAM17 or related enzymes .

-

Proteasome Inhibition :

- Compounds that contain thio groups have been shown to inhibit proteasome activity, which is crucial for regulating protein degradation pathways in cells. The inhibition of Rpn11, a subunit of the proteasome, has been linked to anti-cancer properties due to its role in controlling cell cycle and apoptosis .

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

| Compound | Target | IC50 (µM) | Effect | Reference |

|---|---|---|---|---|

| SN-4 | ADAM17 | 3.22 | Inhibition of TNF-α release | |

| Compound 35 | Rpn11 | ~0.3 | Block proliferation of tumor cells | |

| MK-0591 | LT biosynthesis | N/A | Potent inhibitor in vivo |

Case Study: Inhibition of ADAM17 by Related Compounds

In a study examining the effects of various inhibitors on ADAM17, compounds similar to this compound were tested for their ability to reduce TNF-α levels in THP-1 cells stimulated with LPS. Results indicated that these compounds effectively reduced cytokine release in a dose-dependent manner, highlighting their potential as therapeutic agents in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。